(3-Fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane (3-Fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15880098
InChI: InChI=1S/C13H23FINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3
SMILES:
Molecular Formula: C13H23FINSi
Molecular Weight: 367.32 g/mol

(3-Fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane

CAS No.:

Cat. No.: VC15880098

Molecular Formula: C13H23FINSi

Molecular Weight: 367.32 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane -

Specification

Molecular Formula C13H23FINSi
Molecular Weight 367.32 g/mol
IUPAC Name (3-fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane
Standard InChI InChI=1S/C13H23FINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3
Standard InChI Key GTTFZKPEWXBRAT-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)F

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a pyrrole ring substituted at the 3-position with fluorine and at the 4-position with iodine. The nitrogen atom of the pyrrole is bonded to a triisopropylsilyl (TIPS) group, a bulky silicon-based protecting moiety. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₃H₂₃FINSi
Molecular Weight367.32 g/mol
IUPAC Name(3-fluoro-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane
InChI KeyGTTFZKPEWXBRAT-UHFFFAOYSA-N
Canonical SMILESCC(C)Si(C(C)C)N1C=C(C(=C1)I)F

The TIPS group confers steric bulk, influencing solubility and reactivity, while the electron-withdrawing halogens modulate the pyrrole’s electronic properties .

Spectroscopic Signatures

While experimental spectral data (e.g., ¹H/¹³C NMR, FT-IR) for this specific compound remain unpublished, analogous silane-functionalized pyrroles exhibit:

  • ¹H NMR: Resonances for pyrrole protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 0.8–1.5 ppm) .

  • ²⁹Si NMR: Signal near δ 15–20 ppm for the silicon center .

  • FT-IR: Stretching vibrations for C-F (~1100 cm⁻¹), Si-C (~750 cm⁻¹), and N-Si (~900 cm⁻¹) .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via sequential functionalization of a pyrrole precursor:

  • Halogenation: Introduction of fluorine and iodine to pyrrole.

  • Silylation: Protection of the pyrrole nitrogen with triisopropylsilyl chloride.

A plausible route involves:

  • Step 1: Iodination of 3-fluoropyrrole using N-iodosuccinimide (NIS) in acetic acid.

  • Step 2: Silylation with triisopropylsilyl triflate in the presence of a base (e.g., 2,6-lutidine) .

Catalytic Systems and Reaction Conditions

Recent advances in thiol-Michael addition chemistry for silane synthesis (e.g., using dimethylphenylphosphine as a catalyst) suggest opportunities for optimizing silylation steps . Key parameters include:

ParameterOptimal Range
Temperature0–25°C
Catalyst Loading1–5 mol%
Reaction Time10–30 minutes

These conditions achieve >95% conversion in model silane syntheses .

Physicochemical Properties and Reactivity

Thermal Stability and Solubility

The compound’s thermal stability is enhanced by the TIPS group, with decomposition temperatures exceeding 200°C (predicted via thermogravimetric analysis of analogous silanes). Solubility profiles include:

  • High solubility: Dichloromethane, THF, ethyl acetate.

  • Low solubility: Water, hexane.

Reactivity Pathways

The halogenated pyrrole core participates in:

  • Nucleophilic aromatic substitution: Iodine serves as a leaving group for Suzuki-Miyaura couplings.

  • Electrophilic substitution: Fluorine directs incoming electrophiles to the 2- and 5-positions of the pyrrole .

  • Silane hydrolysis: Under acidic conditions, the Si-N bond cleaves to yield silanol derivatives .

Applications in Materials and Medicinal Chemistry

Building Block for Functional Materials

The compound’s dual functionality enables:

  • Polymer precursors: Incorporation into conjugated polymers for organic electronics.

  • Surface modifiers: Silane groups anchor molecules to oxide surfaces (e.g., SiO₂ nanoparticles) .

Future Directions and Challenges

Synthetic Challenges

  • Regioselectivity: Controlling halogenation patterns on the pyrrole ring.

  • Scalability: Optimizing silylation for multigram synthesis.

Application-Driven Research

  • Catalysis: Exploration as a ligand in transition-metal complexes.

  • Drug delivery: Silicon bioisosterism for improved pharmacokinetics .

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